Norcinnamolaurine
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Overview
Description
Norcinnamolaurine is a benzylisoquinoline alkaloid found in the bark of certain species of the genus Cinnamomum It is structurally characterized by the presence of a tetrahydroisoquinoline core with a methylenedioxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: Norcinnamolaurine can be synthesized through several methods. One common approach involves the condensation of 4-hydroxybenzaldehyde with tetrahydroisoquinoline under acidic conditions, followed by cyclization and reduction steps . The reaction typically requires careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. Techniques such as hydrodistillation and supercritical fluid extraction are employed to isolate and purify the compound from natural sources .
Chemical Reactions Analysis
Types of Reactions: Norcinnamolaurine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions include quinones, dihydro derivatives, and various substituted benzylisoquinoline compounds .
Scientific Research Applications
Mechanism of Action
The mechanism of action of norcinnamolaurine involves its interaction with various molecular targets and pathways. It is believed to exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, leading to its antioxidant effects . Further research is needed to fully elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Norcinnamolaurine is structurally similar to other benzylisoquinoline alkaloids such as:
Cinnamolaurine: Shares a similar core structure but differs in the configuration of certain functional groups.
Reticuline: Another benzylisoquinoline alkaloid with a similar biosynthetic pathway.
Corydine: An aporphine alkaloid with a related structure but different pharmacological properties.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of a methylenedioxyphenyl group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
34168-00-8 |
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Molecular Formula |
C17H17NO3 |
Molecular Weight |
283.32 g/mol |
IUPAC Name |
4-[[(5R)-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]methyl]phenol |
InChI |
InChI=1S/C17H17NO3/c19-13-3-1-11(2-4-13)7-15-14-9-17-16(20-10-21-17)8-12(14)5-6-18-15/h1-4,8-9,15,18-19H,5-7,10H2/t15-/m1/s1 |
InChI Key |
IZZKMFBIJVLUFA-OAHLLOKOSA-N |
Isomeric SMILES |
C1CN[C@@H](C2=CC3=C(C=C21)OCO3)CC4=CC=C(C=C4)O |
Canonical SMILES |
C1CNC(C2=CC3=C(C=C21)OCO3)CC4=CC=C(C=C4)O |
Origin of Product |
United States |
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